2-Amino-5-bromo-4-nitro-benzoic acid methyl ester
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Overview
Description
2-Amino-5-bromo-4-nitro-benzoic acid methyl ester is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of benzoic acid, featuring amino, bromo, and nitro substituents on the aromatic ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester typically involves a multi-step process One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromo substituentThe reaction conditions often require the use of strong acids, such as sulfuric acid, and reducing agents like tin(II) chloride or iron powder in hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoic acid methyl esters.
Scientific Research Applications
2-Amino-5-bromo-4-nitro-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The bromo substituent can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitro-benzoic acid methyl ester: Lacks the bromo substituent, resulting in different chemical reactivity and biological activity.
5-Bromo-2-nitro-benzoic acid methyl ester: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
2-Amino-5-bromo-benzoic acid methyl ester: Lacks the nitro group, altering its electronic properties and reactivity.
Uniqueness
2-Amino-5-bromo-4-nitro-benzoic acid methyl ester is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the aromatic ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-5-bromo-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQIKUAEJMHDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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